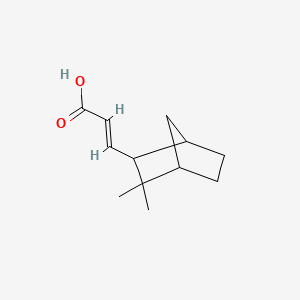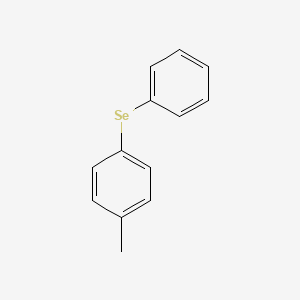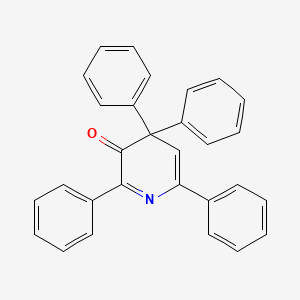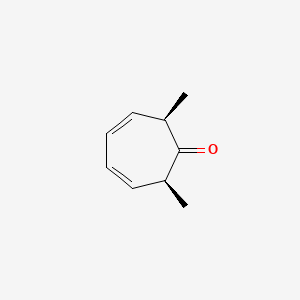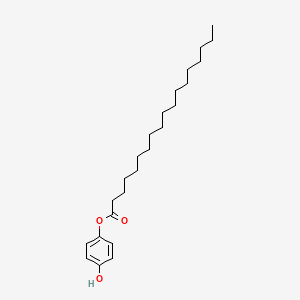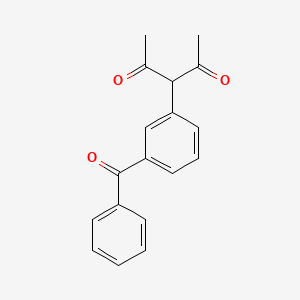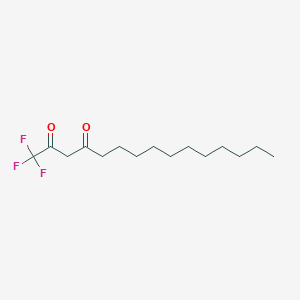
1,1,1-Trifluoropentadecane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
1,1,1-Trifluoropentadecane-2,4-dione can be synthesized through various methods. One common approach involves the reaction of trifluoroacetic anhydride with acetylacetone under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to optimize yield and purity. The final product is usually purified through distillation or recrystallization .
化学反应分析
Types of Reactions
1,1,1-Trifluoropentadecane-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions typically yield alcohols or hydrocarbons.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols or alkanes .
科学研究应用
1,1,1-Trifluoropentadecane-2,4-dione has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of fluorinated drugs, which often exhibit enhanced bioavailability and metabolic stability.
作用机制
The mechanism of action of 1,1,1-trifluoropentadecane-2,4-dione involves its interaction with various molecular targets. The compound can form complexes with metal ions, which can influence enzymatic activity and other biochemical processes. The presence of fluorine atoms enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins .
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-2,4-pentanedione: A shorter-chain analog with similar reactivity and applications.
1,1,1-Trifluoro-2,4-hexanedione: Another fluorinated β-diketone with comparable properties.
1,1,1-Trifluoro-2,4-heptanedione: A longer-chain analog with distinct physical and chemical characteristics.
Uniqueness
1,1,1-Trifluoropentadecane-2,4-dione is unique due to its longer carbon chain, which imparts different solubility and reactivity compared to its shorter-chain analogs. This makes it particularly useful in applications requiring specific hydrophobic or lipophilic properties .
属性
CAS 编号 |
81759-52-6 |
|---|---|
分子式 |
C15H25F3O2 |
分子量 |
294.35 g/mol |
IUPAC 名称 |
1,1,1-trifluoropentadecane-2,4-dione |
InChI |
InChI=1S/C15H25F3O2/c1-2-3-4-5-6-7-8-9-10-11-13(19)12-14(20)15(16,17)18/h2-12H2,1H3 |
InChI 键 |
VWHCJJQSXFDJEF-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCC(=O)CC(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



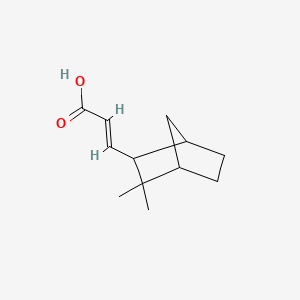
![3-[2-(2-Ethenyl-4,5-dimethoxyphenyl)ethyl]cyclohex-2-en-1-one](/img/structure/B14415863.png)
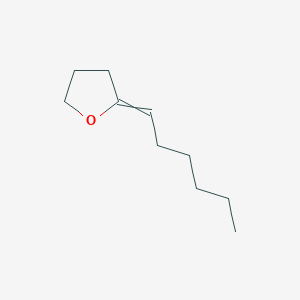
![4-[2-(4-Amino-3-methylphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14415870.png)
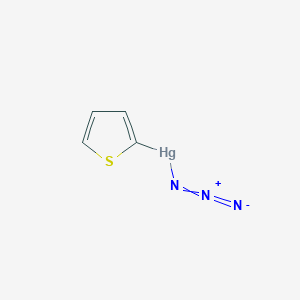
![4-[2-(2H-1,2,3-Triazol-2-yl)ethoxy]phenol](/img/structure/B14415876.png)
